molecular formula C8H6BrClO2 B1288859 2-Bromo-4-chlorophenylacetic acid CAS No. 52864-56-9

2-Bromo-4-chlorophenylacetic acid

Cat. No.: B1288859
CAS No.: 52864-56-9
M. Wt: 249.49 g/mol
InChI Key: BWAQWLHENYXBOQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenylacetic acid is an organic compound with the molecular formula C8H6BrClO2. It is a halogenated derivative of phenylacetic acid, characterized by the presence of both bromine and chlorine atoms on the aromatic ring. This compound is of interest due to its diverse applications in various fields such as pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chlorophenylacetic acid can be synthesized through several methods. One common approach involves the bromination of 4-chlorophenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenylacetic acid derivatives.

    Oxidation: Production of phenylacetic acid derivatives with higher oxidation states.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

2-Bromo-4-chlorophenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorophenylacetic acid involves its interaction with various molecular targets. The presence of halogen atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The compound can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorophenylacetic acid
  • 2-Bromo-4-fluorophenylacetic acid
  • 2-Bromo-5-fluorophenylacetic acid
  • 2-Bromo-4-methoxyphenylacetic acid

Uniqueness

2-Bromo-4-chlorophenylacetic acid is unique due to the specific positioning of the bromine and chlorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQWLHENYXBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618567
Record name (2-Bromo-4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52864-56-9
Record name 2-Bromo-4-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52864-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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